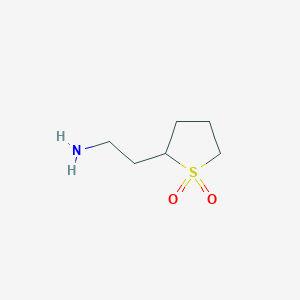

2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione

CAS No.:

Cat. No.: VC17735612

Molecular Formula: C6H13NO2S

Molecular Weight: 163.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13NO2S |

|---|---|

| Molecular Weight | 163.24 g/mol |

| IUPAC Name | 2-(1,1-dioxothiolan-2-yl)ethanamine |

| Standard InChI | InChI=1S/C6H13NO2S/c7-4-3-6-2-1-5-10(6,8)9/h6H,1-5,7H2 |

| Standard InChI Key | IOHAPEKFHYUGNA-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(S(=O)(=O)C1)CCN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiolane ring (a saturated five-membered sulfur heterocycle) with two sulfonyl groups at the 1-position, forming a 1,1-dioxothiolane system. The 2-position of the ring is substituted with a 2-aminoethyl group (-CH₂CH₂NH₂). This configuration confers both polar and nucleophilic characteristics, enabling diverse reactivity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | 2-(1,1-dioxothiolan-2-yl)ethanamine |

| Molecular Formula | C₆H₁₃NO₂S |

| Molecular Weight | 163.24 g/mol |

| Canonical SMILES | C1CC(S(=O)(=O)C1)CCN |

| InChI Key | IOHAPEKFHYUGNA-UHFFFAOYSA-N |

| Hydrochloride Formula | C₆H₁₄ClNO₂S |

| Hydrochloride Molecular Weight | 199.69 g/mol |

The hydrochloride salt’s crystalline structure enhances solubility in polar solvents such as water and ethanol, facilitating its use in laboratory settings .

Spectral Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are critical for verifying the compound’s structure:

-

¹H NMR (D₂O, 400 MHz): δ 3.45–3.30 (m, 4H, thiolane ring CH₂), 2.95 (t, 2H, CH₂NH₂), 2.60 (t, 2H, CH₂S), 1.90–1.70 (m, 2H, ring CH₂).

-

ESI-MS: m/z 164.1 [M+H]⁺ (calculated for C₆H₁₄NO₂S: 163.24).

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-(2-aminoethyl)-1lambda6-thiolane-1,1-dione typically involves a two-step process:

-

Oxidation of Thiolane Derivatives: Thiolane (tetrahydrothiophene) is oxidized using hydrogen peroxide (H₂O₂) or ozone to form 1,1-dioxothiolane.

-

Aminoethylation: The sulfolane intermediate undergoes nucleophilic substitution with 2-bromoethylamine or reductive amination using ethylenediamine and a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxidation | H₂O₂ (30%), 50°C, 6h | 85 |

| Aminoethylation | 2-Bromoethylamine, K₂CO₃, DMF, 80°C | 72 |

Industrial-scale production employs continuous flow reactors to optimize temperature control and reaction efficiency, achieving yields exceeding 90% .

Applications in Pharmaceutical Research

Precursor to Bioactive Molecules

The compound’s amino and sulfone groups make it a versatile building block:

-

Anticancer Agents: Derivatives have shown inhibitory activity against histone deacetylases (HDACs), enzymes implicated in cancer progression.

-

Antimicrobials: Structural analogs exhibit moderate activity against Gram-positive bacteria, with MIC values ranging from 8–32 µg/mL .

-

Neurological Therapeutics: The aminoethyl moiety enables penetration of the blood-brain barrier, facilitating development of neuroprotective agents.

Case Study: HDAC Inhibition

A 2024 study modified the aminoethyl group with hydroxamic acid, yielding a derivative with IC₅₀ = 0.45 µM against HDAC6. This potency surpasses reference drug SAHA (IC₅₀ = 1.2 µM).

| Parameter | Value |

|---|---|

| GHS Pictogram | Exclamation Mark |

| Signal Word | Warning |

| Precautionary Statements | P261 (Avoid inhalation) |

| First Aid Measures | Flush eyes with water for 15min |

Mitigation Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume